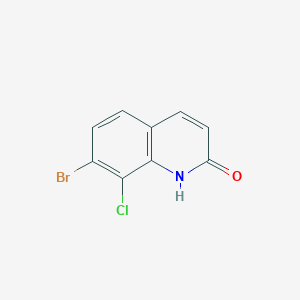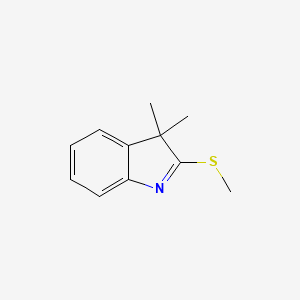
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: Thiophene-2-carboxylic acid and the coupled intermediate.
Reaction Conditions: The final step involves amidation using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent such as DMF (dimethylformamide).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalyst Optimization: Employing heterogeneous catalysts to facilitate reactions and simplify product separation.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
-
Formation of the Furan-2-yl Acryloyl Intermediate
Starting Materials: Furan-2-carboxaldehyde and acryloyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
-
Synthesis of the Piperidin-4-yl Methyl Intermediate
Starting Materials: Piperidine and formaldehyde.
Reaction Conditions: This Mannich reaction is performed under acidic conditions using hydrochloric acid as a catalyst.
-
Coupling Reaction
Starting Materials: The furan-2-yl acryloyl intermediate and the piperidin-4-yl methyl intermediate.
Reaction Conditions: The coupling is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the furan or thiophene rings can lead to the formation of corresponding carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or THF (tetrahydrofuran).
Products: Reduction of the carbonyl groups to alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Performed in polar aprotic solvents such as DMSO (dimethyl sulfoxide) or DMF.
Products: Substitution at the piperidine ring or the acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Material Science: Incorporated into polymers to enhance electronic properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to certain receptors, modulating biological responses.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates signaling pathways such as MAPK (mitogen-activated protein kinase) or PI3K/Akt (phosphoinositide 3-kinase/Akt) pathways.
Biological Effects: Induces apoptosis in cancer cells, inhibits inflammatory responses, or modulates neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(pyridin-2-yl)acetamide
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(benzofuran-2-yl)acetamide
Uniqueness
- Structural Features : The presence of both furan and thiophene rings in the same molecule is relatively unique, providing distinct electronic and steric properties.
- Biological Activity : Exhibits a unique profile of enzyme inhibition and receptor binding compared to similar compounds, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(13-17-4-2-12-25-17)20-14-15-7-9-21(10-8-15)19(23)6-5-16-3-1-11-24-16/h1-6,11-12,15H,7-10,13-14H2,(H,20,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLIGPXYTJWECR-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)

![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)



